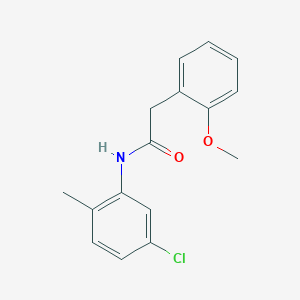![molecular formula C16H20N6O B5521638 1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)
1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C16H20N6O and its molecular weight is 312.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.16985928 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research into 1,2,3-triazoles, including compounds similar to 1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole, focuses on the synthesis and characterization of these compounds for various scientific applications. These compounds are synthesized through multi-component reactions or Cu(I) catalyzed reactions between terminal alkynes and substituted aryl or benzyl azides. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to elucidate their structures. For instance, the synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions from primary amine, ketones, and 4-nitrophenyl azide has been documented, with products showing potential antibacterial and antifungal activities (Vo, 2020).
Antimicrobial and Antifungal Activities
Several studies have evaluated the antimicrobial and antifungal properties of triazole derivatives. These compounds are tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating significant bioactivity. The synthesis of novel heterocyclic compounds derived from 1,2,4-triazole precursors has shown considerable lipase and α-glucosidase inhibition, indicating potential for therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Molecular Interactions and Bonding
Research into the molecular interactions and bonding mechanisms of triazole derivatives provides insight into their potential applications in materials science and biochemistry. For example, the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives have been explored through Hirshfeld surface analysis and DFT calculations, revealing how nucleophilic/electrophilic nature influences the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).
Corrosion Inhibition
Triazole derivatives, including structurally related compounds, are investigated for their potential as corrosion inhibitors for metals in acidic environments. Electrochemical and quantum-chemical studies on newly synthesized triazoles have shown high inhibition efficiency, indicating their suitability for protecting metals from corrosion in industrial applications (Yan et al., 2017).
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[(3-methylphenyl)methyl]-5-(triazol-1-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-13-4-3-5-14(10-13)11-22-16(12-21-8-7-17-20-21)18-15(19-22)6-9-23-2/h3-5,7-8,10H,6,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYACARVHNZWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC(=N2)CCOC)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)
![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)
![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)

![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)
![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)


![3-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5521660.png)
